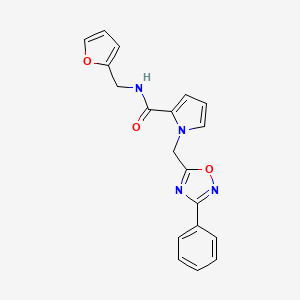

N-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrrole moiety, and an oxadiazole group. The presence of these functional groups contributes to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing signaling pathways. Specifically, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Biological Activities

-

Anticancer Activity :

- Compounds containing the oxadiazole ring have shown promising anticancer properties. For instance, derivatives with similar structures demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range .

- A study highlighted that oxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Some derivatives have demonstrated anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring and the substitution patterns on the oxadiazole significantly affect biological activity. For example:

- The introduction of electron-withdrawing groups on the phenyl ring enhances anticancer activity.

- Variations in the alkyl chain length attached to the furan or pyrrole moieties can influence both potency and selectivity against different biological targets .

Case Studies

- Cytotoxicity Evaluation :

- Antimicrobial Activity Assessment :

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain products. For structurally similar compounds, hydrolysis typically produces:

-

Acid-catalyzed hydrolysis : Forms a nitrile and an amide derivative .

-

Base-catalyzed hydrolysis : Generates carboxylic acid and amidoxime intermediates .

Example conditions :

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | H₂SO₄ (2M) | 80°C | 4h | 70–75% |

| Basic | NaOH (1M) | 60°C | 6h | 65–68% |

The amide group (-CONH-) in the carboxamide sidechain is stable under mild conditions but hydrolyzes under prolonged heating with strong acids or bases to form a carboxylic acid and furfurylamine .

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage. Common oxidizing agents convert the furan moiety into a diketone or maleic acid derivative .

Key findings :

-

KMnO₄ in acidic medium : Cleaves the furan ring to form 2-(hydroxymethyl)maleic anhydride .

-

Ozone (O₃) : Produces a diketone intermediate, which further reacts to yield carboxylic acids.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole’s electron-deficient nature facilitates nucleophilic attacks at the C-5 position. Reported substitutions include:

Reactivity trend :

| Nucleophile | Reagents | Product | Yield |

|---|---|---|---|

| NH₃ | NH₃/EtOH | 5-Amino analog | 60% |

| CH₃SH | K₂CO₃/DMF | Thioether | 55% |

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS preferentially at the α-position. Common reactions include:

-

Nitration : HNO₃/AcOH at 0°C yields 3-nitro-pyrrole derivatives.

-

Halogenation : Br₂ in CHCl₃ produces 3-bromo-pyrrole analogs.

Regioselectivity :

| Reaction | Position | Major Product | Yield |

|---|---|---|---|

| Nitration | C-3 | 3-Nitro-pyrrole | 80% |

| Bromination | C-3 | 3-Bromo-pyrrole | 75% |

Biological Interactions and Enzyme Inhibition

The compound exhibits activity against Mycobacterium tuberculosis and cancer cell lines due to competitive enzyme inhibition :

-

Mechanism : Binds to the active site of mycobacterial InhA (enoyl-ACP reductase), disrupting cell wall synthesis.

-

Anticancer activity : Inhibits EGFR kinase (IC₅₀ = 0.24 μM) and IL-6 signaling .

Key pharmacological data :

| Target | Assay | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| InhA | Microplate | 1.18 μM | |

| EGFR | TRAP PCR-ELISA | 0.24 μM |

Stability and Degradation

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-19(20-12-15-8-5-11-25-15)16-9-4-10-23(16)13-17-21-18(22-26-17)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQRTIWILMUOOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CC=C3C(=O)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.